molecular formula C14H15ClN4O B8092306 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride

Cat. No.: B8092306
M. Wt: 290.75 g/mol
InChI Key: QHWRVIQDEFPJPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzofuran with piperazine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and catalyst, followed by purification steps to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuro[3,2-d]pyrimidine compounds .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in malignant cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride is unique due to its specific structural features that allow for selective inhibition of certain protein kinases. This selectivity can result in fewer off-target effects and improved therapeutic profiles compared to other similar compounds .

Properties

IUPAC Name

4-piperazin-1-yl-[1]benzofuro[3,2-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O.ClH/c1-2-4-11-10(3-1)12-13(19-11)14(17-9-16-12)18-7-5-15-6-8-18;/h1-4,9,15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWRVIQDEFPJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2OC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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